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Abstract

Isopentyl formate (also known as isoamyl formate) is a widely used flavoring agent in the food
industry, prized for its characteristic fruity aroma and taste, often described as reminiscent of
plum, black currant, pear, and apple.[1][2][3][4] As a substance designated as Generally
Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA
number 2069) and evaluated by the Joint FAO/WHO Expert Committee on Food Additives
(JECFA), isopentyl formate is a key component in the formulation of a variety of food
products, including beverages, candies, baked goods, and desserts.[5][6][7] This document
provides detailed application notes and experimental protocols for the effective use and
analysis of isopentyl formate in food matrices.

Physicochemical Properties and Regulatory
Information

Isopentyl formate is a colorless liquid with the chemical formula CsH1202.[2][4] A
comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Isopentyl Formate
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Property Value Reference(s)
Molecular Weight 116.16 g/mol [2][41[6]
Appearance Colorless liquid [3114]

Odor Fruity, plum-like, black currant [1112]14]
Boiling Point 123-124 °C [3]

Melting Point -93.5°C [6]

Density 0.881-0.889 g/cm3 [6]

Solubility in Water

3.5¢g/Lat25°C

[4]

Solubility in Ethanol

Soluble; 1ml in 40ml of 60%

ethanol

[5]i8]

Refractive Index (n_D"20) 1.396-1.400 [6]
FEMA Number 2069 516171
JECFA Number 42 [5][6][7]
CAS Number 110-45-2 [5]6]

Isopentyl formate is approved for use as a flavoring agent in the United States under 21 CFR

172.515.[6][7] JECFA has concluded that there is "no safety concern at current levels of intake

when used as a flavouring agent".[6][9]

Sensory Profile and Applications

The primary application of isopentyl formate in the food industry is to impart a fruity flavor and

aroma. Its sensory profile is characterized by notes of plum, black currant, and a general fruity

character. It is a versatile ingredient used in a wide range of products.

Recommended Usage Levels

The FEMA GRAS status of isopentyl formate is based on its use at low concentrations in

food. Table 2 provides typical usage levels in various food categories.
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Table 2: Recommended Usage Levels of Isopentyl Formate in Food Products

Food Category Typical Usage Level (ppm)
Beverages (non-alcoholic) 8.4

Ice Cream and Ices 14

Candy 22

Baked Goods 16

Gelatins and Puddings 2.0-28

Chewing Gum 250

Source: Data derived from FEMA GRAS documentation.

Logical Workflow for Flavor Application

The successful incorporation of isopentyl formate into a food product requires a systematic
approach to formulation and evaluation. The following diagram illustrates a typical workflow.

Evaluation

Analytical QC (GC-MS) Profile Achieved Final Product Formulation
: L»
Define Target Flavor Profile }—> Select Isopentyl Formate Concentration }—> Prepare Benchtop Samples Sensory Evaluation | Analyze Data & [ ,|Adjust ion

Iterate

Click to download full resolution via product page

Flavor Application Workflow
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Experimental Protocols
Sensory Evaluation Protocol: Triangle Test

Objective: To determine if a perceptible sensory difference exists between a control product
and a product flavored with isopentyl formate.

Materials:
o Control food/beverage product.

o Experimental food/beverage product containing isopentyl formate at a specified
concentration.

o Odor-free tasting cups, coded with random three-digit numbers.
» Room temperature, odor-free water for palate cleansing.

e Sensory evaluation booths or a quiet, odor-free environment.

o Apanel of at least 24-30 untrained consumer panelists.
Procedure:

o Sample Preparation: For each panelist, present three samples in coded cups. Two of the
samples will be identical (either both control or both experimental), and one will be different.
The order of presentation should be randomized for each panelist.

e Instructions to Panelists: Instruct panelists to taste each sample from left to right and identify
the sample that is different from the other two. They should rinse their mouths with water
between samples.

o Data Collection: Record the number of panelists who correctly identify the different sample.

o Data Analysis: The results are analyzed using a statistical table for triangle tests to determine
if the number of correct identifications is statistically significant at a chosen confidence level
(typically p < 0.05).
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Analytical Protocol: Quantification by Headspace Gas
Chromatography-Mass Spectrometry (HS-GC-MS)

Objective: To quantify the concentration of isopentyl formate in a liquid food matrix (e.g., a
beverage).

Instrumentation and Materials:

Gas chromatograph with a mass selective detector (GC-MS).

» Headspace autosampler.

» Capillary GC column suitable for volatile compound analysis (e.g., DB-5ms, 30 m x 0.25 mm,
0.25 pm film thickness).

e 20 mL headspace vials with crimp caps.

+ Isopentyl formate standard.

 Internal standard (e.g., deuterated ethanol or other suitable compound not present in the
sample).

Sodium chloride.

Procedure:

o Standard Preparation: Prepare a stock solution of isopentyl formate in ethanol. Create a
series of calibration standards by spiking the control food matrix with known concentrations
of the isopentyl formate stock solution and a constant concentration of the internal
standard.

o Sample Preparation: Pipette 5 mL of the beverage sample into a 20 mL headspace vial. Add
1 g of NaCl and the internal standard. Seal the vial immediately.

e HS-GC-MS Analysis:

o Headspace Parameters:
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= Oven Temperature: 80°C
» Equilibration Time: 15 minutes

» |njection Volume: 1 mL

o GC Parameters:
» |nlet Temperature: 250°C
= Carrier Gas: Helium at a constant flow of 1.0 mL/min.

= Oven Program: Start at 40°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp
to 240°C at 25°C/min and hold for 5 minutes.

o MS Parameters:
= |on Source Temperature: 230°C
» Quadrupole Temperature: 150°C

» Mode: Selected lon Monitoring (SIM). Monitor characteristic ions for isopentyl formate
(e.g., m/z 43, 70, 87) and the internal standard.

» Quantification: Construct a calibration curve by plotting the ratio of the peak area of
isopentyl formate to the peak area of the internal standard against the concentration of the
standards. Determine the concentration of isopentyl formate in the samples from this
calibration curve.

Stability Testing Protocol

Objective: To evaluate the stability of isopentyl formate in a food product under accelerated
storage conditions.

Materials:

e Food product containing a known concentration of isopentyl formate, packaged in its final
commercial packaging.
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e Environmental chambers set to accelerated storage conditions (e.g., 40°C / 75% RH).
e HS-GC-MS system for quantification.

Procedure:

Initial Analysis (Time 0): Quantify the initial concentration of isopentyl formate in a
representative sample of the product using the HS-GC-MS method described above.

o Storage: Place a sufficient number of packaged product samples in the environmental
chamber.

o Time Point Analysis: At specified time intervals (e.g., 0, 1, 3, and 6 months), remove a set of
samples from the chamber and quantify the concentration of isopentyl formate.

o Data Analysis: Plot the concentration of isopentyl formate as a function of time. The
degradation can often be modeled using kinetic equations (e.g., first-order kinetics) to predict
the shelf-life of the flavoring agent in the product. An Arrhenius plot can be generated if
multiple temperatures are tested to determine the activation energy of the degradation
reaction.

Signaling Pathways and Experimental Workflows
Olfactory Signaling Pathway

The perception of isopentyl formate's aroma is initiated by its interaction with olfactory
receptors in the nasal cavity. The following diagram provides a simplified overview of the
olfactory signaling pathway.
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Simplified Olfactory Pathway

GC-MS Analysis Workflow

The workflow for the quantitative analysis of isopentyl formate using HS-GC-MS is a multi-
step process from sample preparation to data analysis.
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Conclusion

Isopentyl formate is a valuable and safe flavoring ingredient for creating a range of fruity
profiles in food products. The successful application of this ingredient depends on a systematic
approach to formulation, sensory evaluation, and analytical quality control. The protocols and
workflows provided in this document offer a comprehensive guide for researchers, scientists,
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and product developers to effectively utilize isopentyl formate in the food industry. Further
research into its stability in complex food matrices and its synergistic effects with other flavor
compounds will continue to expand its application potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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